Selumetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibiting the MEK Pathway

Selumetinib functions as a MEK inhibitor. MEK (mitogen-activated protein kinase kinase) is an enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell growth and division []. By inhibiting MEK, selumetinib disrupts this pathway, potentially slowing down or stopping the uncontrolled growth of cancer cells [].

Source

[] National Cancer Institute. (2020, October 26). Selumetinib (Koselugo).

Areas of Investigation

Scientific research is exploring selumetinib's efficacy in treating various cancers, either alone or in combination with other therapies. Here are some specific areas of investigation:

- Melanoma: Studies are investigating selumetinib's effectiveness in treating melanoma, a type of skin cancer [].

- Neurofibromatosis Type 1 (NF1): Research is ongoing to determine if selumetinib can shrink or slow the growth of tumors associated with NF1, a genetic condition [].

- Other Cancers: Clinical trials are exploring the use of selumetinib in other cancers, such as lung cancer, pancreatic cancer, and ovarian cancer.

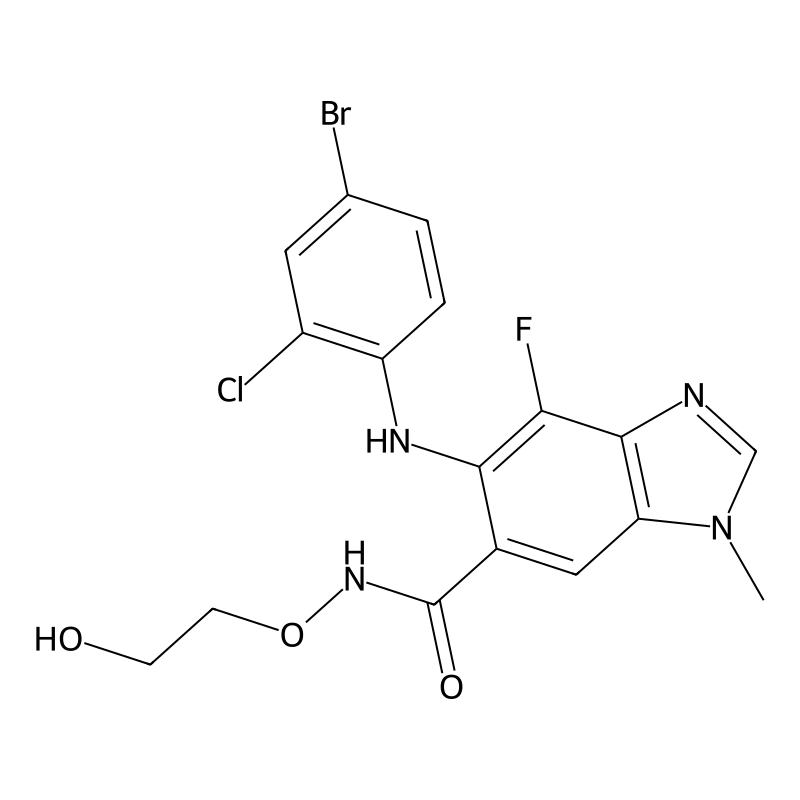

Selumetinib is a small-molecule drug classified as a kinase inhibitor, specifically targeting the mitogen-activated protein kinase/extracellular signal-regulated kinases pathway. Its chemical structure is 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide, with a molecular formula of and a molecular weight of approximately 457.7 g/mol for its free base form . Selumetinib is primarily used for treating neurofibromatosis type 1, particularly in pediatric patients with unresectable plexiform neurofibromas .

Selumetinib acts as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) enzymes []. MEK enzymes are part of the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathway, which plays a critical role in regulating cell growth, differentiation, and survival []. In NF1, mutations lead to overactivation of this pathway, promoting uncontrolled tumor growth [].

By binding to the ATP-binding pocket of MEK1/2, Selumetinib prevents them from phosphorylating downstream targets in the MAPK pathway. This ultimately hinders uncontrolled cell proliferation and tumor progression in PNs associated with NF1 [].

Safety

Clinical trials have shown that Selumetinib is generally well-tolerated in children with NF1 []. However, common side effects include fatigue, diarrhea, rash, and muscle pain [].

Hazards

Selumetinib can interact with other medications metabolized by the CYP3A4 and CYP2C19 enzymes []. It is also recommended for women of childbearing age to avoid pregnancy due to potential teratogenic effects [].

Selumetinib undergoes extensive hepatic metabolism, primarily involving hydrolysis and oxidation reactions. Key metabolic pathways include:

- Hydrolysis of the amide group: This produces various metabolites, including M15 (AZ13326637), which contains a carboxylic acid.

- N-demethylation: This leads to the formation of the pharmacologically active metabolite M8 (AZ12442942), which contributes significantly to the drug's activity.

- Glucuronidation: This process transforms selumetinib into several conjugated metabolites, such as M2 and M4, which are major circulating forms .

Selumetinib exhibits its biological activity by selectively inhibiting MEK1 and MEK2 proteins, critical components of the MAPK/ERK signaling pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases, leading to cell cycle arrest and apoptosis in tumor cells. Notably, selumetinib's efficacy is observed regardless of B-Raf mutational status, making it a versatile therapeutic option in oncology .

The synthesis of selumetinib involves multiple steps that include:

- Formation of the benzoimidazole core: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of halogen substituents: Bromine and chlorine atoms are incorporated via electrophilic aromatic substitution.

- Amide formation: The final step involves coupling the benzoimidazole derivative with an amine component to yield selumetinib .

Selumetinib has been shown to interact with several drugs due to its metabolism through cytochrome P450 enzymes. Notable interactions include:

- CYP3A4 Inhibitors: Co-administration with strong inhibitors like erythromycin can increase selumetinib levels significantly.

- CYP3A4 Inducers: Drugs such as rifampicin can decrease selumetinib plasma concentrations substantially.

- OAT3 Substrates: Selumetinib may affect the pharmacokinetics of drugs eliminated by this transporter .

Several compounds share similarities with selumetinib in terms of their mechanism or therapeutic applications:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Trametinib | MEK1/MEK2 inhibitor | Approved for advanced melanoma |

| Cobimetinib | MEK1 inhibitor | Used in combination with vemurafenib |

| Binimetinib | MEK1/MEK2 inhibitor | Targeted therapy for solid tumors |

| Regorafenib | Multi-kinase inhibitor | Targets multiple pathways including VEGF |

Selumetinib stands out due to its specific application in neurofibromatosis type 1 and its unique metabolic profile compared to these other inhibitors .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Koselugo as monotherapy is indicated for the treatment of symptomatic, inoperable plexiform neurofibromas (PN) in paediatric patients with neurofibromatosis type 1 (NF1) aged 3 years and above

Treatment of melanoma, Treatment of neurofibromatosis type 1, Treatment of thyroid cance

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Koselugo

FDA Approval: Yes

Selumetinib sulfate is approved to treat: Neurofibromatosis type 1 (NF1) in children aged 2 years and older who have plexiform neurofibromas that are causing symptoms and cannot be removed by surgery.

Selumetinib sulfate is also being studied in the treatment of other types of cancer.

Pharmacology

Selumetinib is an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

STE group

MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 59% of selumetinib is eliminated in the feces, while 33% is eliminated in the urine.

The mean apparent volume of distribution of selumetinib at steady state in pediatric patients ranged from 78 L to 171 L. A study in healthy adult males found a mean apparent volume of distribution of 146 L. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found that the apparent volume of distribution values at steady-state ranged from 73.2 - 148.1 L.

The clearance of selumetinib in pediatric patients is 8.8 L/hr. A study in healthy adult males found a clearance value of 15.7 L/hr. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found clearance values that ranged from 9.2 - 15.9 L/hr.

Metabolism Metabolites

Wikipedia

Barium_acetylacetonate

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

"Koselugo". Therapeutic Goods Administration (TGA). 15 December 2021. Archived from the original on 28 December 2021. Retrieved 27 December 2021.

https://web.archive.org/web/20220613065401/https://www.ebs.tga.gov.au/servlet/xmlmillr6?dbid=ebs%2FPublicHTML%2FpdfStore.nsf&docid=0D6160A0F721AD95CA25879F003CAC27&agid=%28PrintDetailsPublic%29&actionid=1. Archived from the original on 13 June 2022. {{cite web}}: Missing or empty |title= (help)

"AusPAR: Selumetinib". Therapeutic Goods Administration (TGA). 31 May 2022. Archived from the original on 31 May 2022. Retrieved 13 June 2022.

"Koselugo- selumetinib capsule". DailyMed. 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020.

Patel YT, Daryani VM, Patel P, Zhou D, Fangusaro J, Carlile DJ, et al. (May 2017). "Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas". CPT: Pharmacometrics & Systems Pharmacology. 6 (5): 305–314. doi:10.1002/psp4.12175. PMC 5445231. PMID 28326681.

Dymond AW, Howes C, Pattison C, So K, Mariani G, Savage M, et al. (November 2016). "Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects". Clinical Therapeutics. 38 (11): 2447–2458. doi:10.1016/j.clinthera.2016.09.002. PMID 27751676.

World Health Organization (2009). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 62". WHO Drug Information. 23 (3): 261. hdl:10665/74420.

"FDA Approves First Therapy for Children with Debilitating and Disfiguring Rare Disease". U.S. Food and Drug Administration (FDA) (Press release). 10 April 2020. Archived from the original on 10 April 2020. Retrieved 10 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"Drug Approval Package: Koselugo". U.S. Food and Drug Administration (FDA). 11 May 2020. Archived from the original on 22 January 2021. Retrieved 18 January 2021.

"New Drug Therapy Approvals 2020". U.S. Food and Drug Administration (FDA). 31 December 2020. Archived from the original on 18 January 2021. Retrieved 17 January 2021.

Gross AM, Wolters PL, Dombi E, Baldwin A, Whitcomb P, Fisher MJ, et al. (April 2020). "Selumetinib in Children with Inoperable Plexiform Neurofibromas". New England Journal of Medicine. 382 (15): 1430–1442. doi:10.1056/nejmoa1912735. PMC 7305659. PMID 32187457.

Selumetinib Monograph. Accessed 14 April 2021.

"Array BioPharma strikes rights deal with Japanese firm worth up to $76M-plus". BizWest. 31 March 2016. Archived from the original on 12 June 2018. Retrieved 12 June 2018.

Casaluce F, Sgambato A, Maione P, Sacco PC, Santabarbara G, Gridelli C (August 2017). "Selumetinib for the treatment of non-small cell lung cancer". Expert Opinion on Investigational Drugs. 26 (8): 973–84. doi:10.1080/13543784.2017.1351543. PMID 28675058. S2CID 40860991.

"Selumetinib: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Archived from the original on 18 January 2021. Retrieved 10 April 2020.

"Drug Trials Snapshots: Koselugo". U.S. Food and Drug Administration (FDA). 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

Clinical trial number NCT01362803 for "AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors" at ClinicalTrials.gov. Accessed 14 April 2021.

Ambrosini G, Pratilas CA, Qin LX, Tadi M, Surriga O, Carvajal RD, Schwartz GK (July 2012). "Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion, and MEK resistance". Clinical Cancer Research. 18 (13): 3552–61. doi:10.1158/1078-0432.CCR-11-3086. PMC 3433236. PMID 22550165.

"Pharmacodynamic activity of selumetinib to predict radiographic response in advanced uveal melanoma". 2012. Archived from the original on 29 August 2021. Retrieved 10 June 2014.

"AZD6244 in Combination With Docetaxel Versus Docetaxel Alone in KRAS Mutation Positive NSCLC Patients". ClinicalTrials.gov. 30 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Selumetinib in Cancers With BRAF Mutations". ClinicalTrials.gov. 27 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca provides update on selumetinib in uveal melanoma". AstraZeneca (Press release). 22 July 2015. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca's once-lauded drug flunks a Phase III eye cancer trial". FierceBiotech. 22 July 2015. Archived from the original on 4 March 2016. Retrieved 22 July 2015.

"Comparing Complete Remission After Treatment With Selumetinib/Placebo in Patient With Differentiated Thyroid Cancer (ASTRA)". ClinicalTrials.gov. 30 April 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Assess Efficacy & Safety of Selumetinib in Combination With Docetaxel in Patients Receiving 2nd Line Treatment for v-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Positive NSCLC (SELECT-1)". ClinicalTrials.gov. 2 September 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

Jänne PA, van den Heuvel MM, Barlesi F, Cobo M, Mazieres J, Crinò L, et al. (May 2017). "Selumetinib Plus Docetaxel Compared With Docetaxel Alone and Progression-Free Survival in Patients With KRAS-Mutant Advanced Non-Small Cell Lung Cancer: The SELECT-1 Randomized Clinical Trial". JAMA. 317 (18): 1844–53. doi:10.1001/jama.2017.3438. PMC 5815037. PMID 28492898.

Liu X, Wang X, Chen L, Shi Y, Wei Y (November 2018). "Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway". Medical Science Monitor. 24: 8048–8055. PMC 6240169. PMID 30414267.